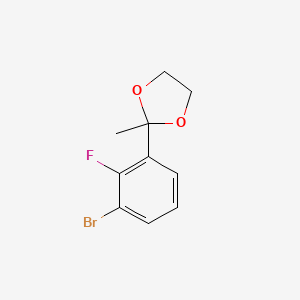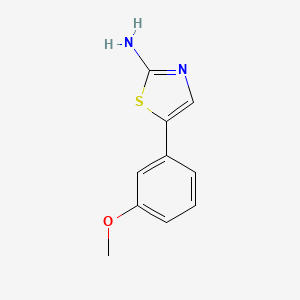
5-(3-Methoxyphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-methoxyaniline with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Common bases used in this reaction include potassium carbonate and sodium hydride.
Industrial Production Methods
Industrial production of thiazole derivatives often employs multi-step synthesis involving the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as the use of aqueous media and microwave-assisted synthesis, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
5-(3-Methoxyphenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiazol-2-amine: Lacks the methoxy group, which may affect its biological activity and solubility.
5-(4-Methoxyphenyl)thiazol-2-amine: Similar structure but with the methoxy group at a different position, potentially altering its reactivity and interactions.
2-Aminothiazole: The parent compound without any phenyl substitution, used as a core structure in many drug molecules.
Uniqueness
5-(3-Methoxyphenyl)thiazol-2-amine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
JOLWNHHMZCLLMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




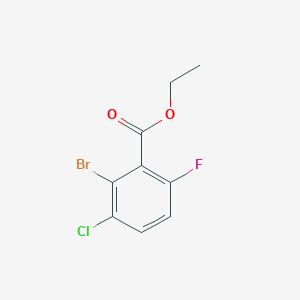


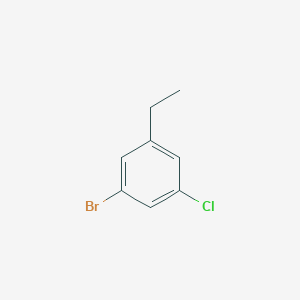
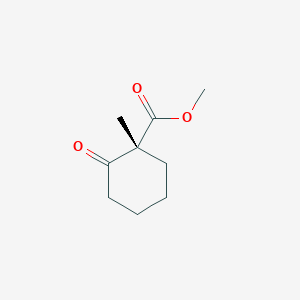

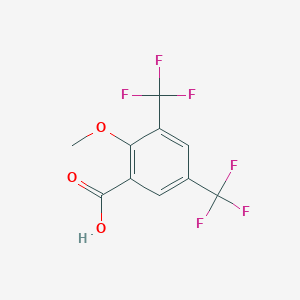
![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)

